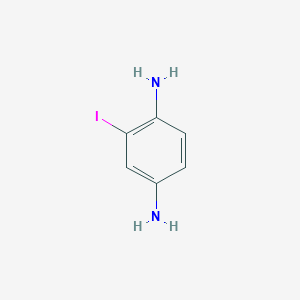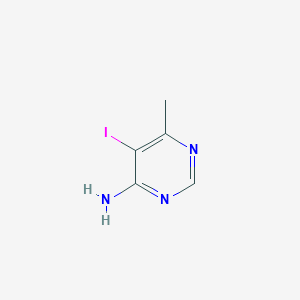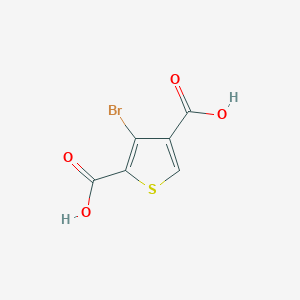
3-溴噻吩-2,4-二羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromothiophen-2,4-dicarboxylic acid is a heterocyclic compound with the molecular formula C6H3BrO4S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
科学研究应用
3-Bromothiophen-2,4-dicarboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic semiconductors, conductive polymers, and other advanced materials.
Medicinal Chemistry: It is investigated for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromothiophen-2,4-dicarboxylic acid typically involves the bromination of thiophene derivatives followed by carboxylation. One common method includes the bromination of thiophene-2,4-dicarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of the bromination.
Industrial Production Methods
Industrial production of 3-Bromothiophen-2,4-dicarboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
3-Bromothiophen-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typical conditions for coupling reactions.
Major Products
Substitution Products: Amino, thiol, or alkoxy derivatives of thiophene.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl or vinyl derivatives.
作用机制
The mechanism of action of 3-Bromothiophen-2,4-dicarboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and targets can vary based on the specific derivative or formulation used .
相似化合物的比较
Similar Compounds
Thiophene-2,4-dicarboxylic acid: Lacks the bromine substituent, leading to different reactivity and applications.
3-Bromothiophene: Contains a bromine atom but lacks the carboxylic acid groups, affecting its chemical behavior and uses.
2-Bromo-3-thiophenecarboxylic acid: Similar structure but with different substitution pattern, leading to distinct properties.
Uniqueness
3-Bromothiophen-2,4-dicarboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which confer specific reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it valuable in multiple research and industrial applications .
属性
IUPAC Name |
3-bromothiophene-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO4S/c7-3-2(5(8)9)1-12-4(3)6(10)11/h1H,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDPKIVWBXQFAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)O)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356023 |
Source


|
| Record name | 3-bromothiophene-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57233-98-4 |
Source


|
| Record name | 3-bromothiophene-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
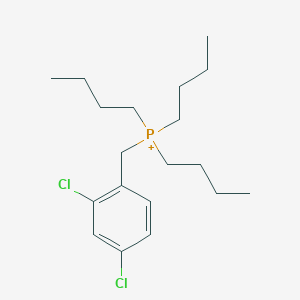
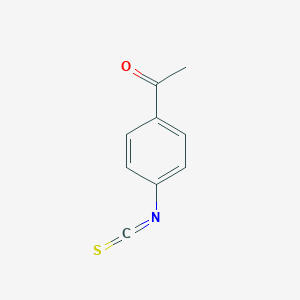
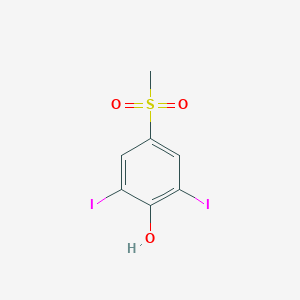
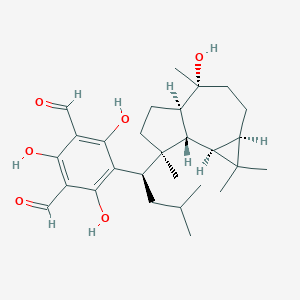
![2-[(4-Nitrobenzoyl)amino]propanoic acid](/img/structure/B186485.png)
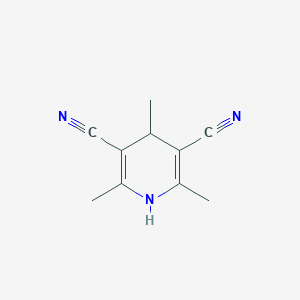
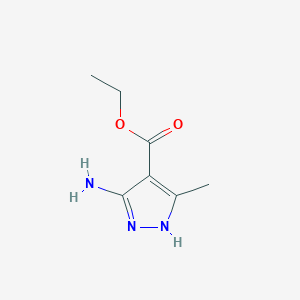
![2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B186492.png)
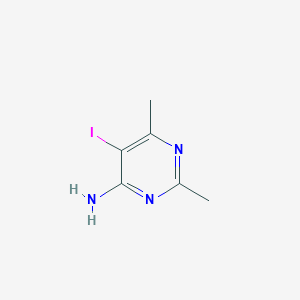
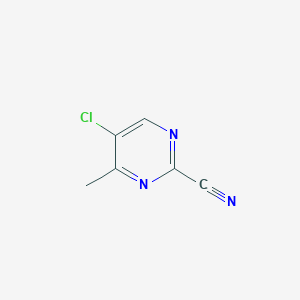
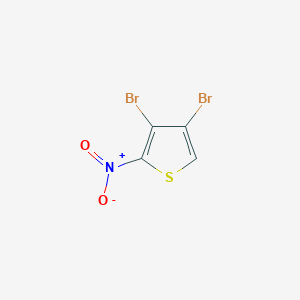
![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)
